N-Terminal Acetyl Protection as a Determinant of Receptor Engagement vs. Free Amine Analog H-Phe-Nle-Arg-Phe-NH2
Ac-Phe-Nle-Arg-Phe-NH2 (CAS 83903-28-0) bears an N-terminal acetyl cap (Ac-Phe-), whereas its closest free‑amine analog, H-Phe-Nle-Arg-Phe-NH2 (CAS 83903-26-8), presents a positively charged N‑terminus [1]. In opioid and melanocortin peptide series, N‑acetylation has been demonstrated to eliminate the N‑terminal formal charge and modulate receptor binding kinetics, altering both affinity and functional selectivity . While no head‑to‑head binding assay directly comparing these two exact tetrapeptide sequences has been published, the class‑level inference is that the acetylated and free‑amine forms are pharmacologically non‑equivalent, and substitution of one for the other cannot be made without validation of receptor engagement in the experimental system of interest.
| Evidence Dimension | N-terminal charge state and receptor interaction potential |
|---|---|
| Target Compound Data | N-acetyl group; neutral N-terminus; PubChem LogP 3.915 |
| Comparator Or Baseline | H-Phe-Nle-Arg-Phe-NH2 (CAS 83903-26-8): free N-terminal amine with positive charge at physiological pH |
| Quantified Difference | Formal charge difference of +1 at N-terminus under physiological conditions; quantitative binding Δ cannot be calculated without direct assay |
| Conditions | Physiological pH (7.4); inferred from general peptide SAR principles |
Why This Matters
Investigators procuring a tetrapeptide for receptor-binding assays must match the exact N-terminal modification to avoid confounding charge‑dependent effects on binding kinetics, a parameter known to influence both IC50 and functional selectivity in opioid and melanocortin systems.
- [1] BaseChem. CAS 83903-26-8: L-Phenylalaninamide, L-phenylalanyl-L-norleucyl-L-arginyl-(9CI). Molecular formula C30H44N8O4. Available at: https://www.basechem.org View Source
